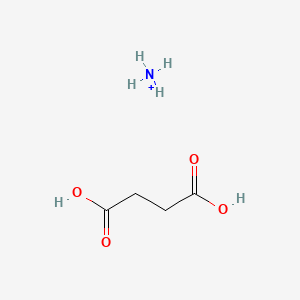
Azanium;butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Scientific Research Applications
Industrial Applications
- Chemical Synthesis
- Pharmaceuticals
- Food Industry
- Agriculture
- Cosmetics and Personal Care
Scientific Research Applications
Succinic acid has been extensively studied for its potential applications in various scientific fields:
- Microbial Production : Recent advancements have focused on using genetically engineered microorganisms, such as Issatchenkia orientalis, to produce succinic acid at industrial scales. This method aims to reduce greenhouse gas emissions compared to traditional fossil-based production methods .
- Biochemical Studies : Succinic acid is used in biochemical research to study metabolic pathways and enzyme activities due to its role as an intermediate metabolite .
Case Study 1: Microbial Production of Succinic Acid
A study demonstrated the metabolic engineering of Issatchenkia orientalis to produce high titers of succinic acid under low pH conditions. The engineered strain achieved 109.5 g/L of succinic acid, showcasing the potential for sustainable production methods that could replace fossil fuel-derived processes .
Case Study 2: Agricultural Application
In agricultural trials, succinic acid was applied as a biostimulant. Results indicated improved plant growth rates and higher yields compared to control groups without succinic acid treatment, suggesting its effectiveness in enhancing agricultural productivity .
Data Table of Applications
| Application Area | Specific Uses | Impact/Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for polymers, resins, solvents | Biodegradable materials, improved coatings |
| Pharmaceuticals | Active ingredient manufacturing | Enhanced drug efficacy |
| Food Industry | Flavoring agent, preservative | Improved food stability |
| Agriculture | Biogenic stimulant | Increased crop yields |
| Cosmetics | Moisturizing agent, pH regulator | Enhanced product performance |
Properties
Molecular Formula |
C4H10NO4+ |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
azanium;butanedioic acid |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |
InChI Key |
ZBALFGIGLVIXBV-UHFFFAOYSA-O |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[NH4+] |
Synonyms |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















